molecular formula C14H22N2O3 B7679690 [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol

[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol

Cat. No. B7679690
M. Wt: 266.34 g/mol
InChI Key: HMZFZQXDFUGVJV-UHFFFAOYSA-N
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Description

[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol, also known as MPMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPMD is a potent and selective agonist of the μ-opioid receptor and has been studied for its potential use in pain management and addiction treatment.

Scientific Research Applications

[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has been studied extensively for its potential use in pain management and addiction treatment. In animal models, [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has been shown to be effective in reducing pain and decreasing the development of tolerance to opioids. [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and decrease drug-seeking behavior.

Mechanism of Action

[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol is a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol binds to the μ-opioid receptor with high affinity and activates the receptor, leading to the release of endogenous opioids and the inhibition of pain signals in the central nervous system.
Biochemical and Physiological Effects:
[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has also been shown to have antinociceptive effects, reducing sensitivity to painful stimuli. In addition, [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has been shown to reduce the development of tolerance to opioids, making it a potential candidate for long-term pain management. However, [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has also been shown to have some adverse effects, such as respiratory depression and sedation.

Advantages and Limitations for Lab Experiments

[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has several advantages for use in lab experiments. It is a highly selective agonist of the μ-opioid receptor, making it a useful tool for studying the receptor's function. [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol is also relatively stable and easy to synthesize, making it a viable compound for research purposes. However, [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has some limitations, such as its potential for adverse effects and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several potential future directions for research on [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol. One area of interest is the development of novel pain management therapies that utilize [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol or other selective agonists of the μ-opioid receptor. Another area of interest is the development of addiction treatments that utilize [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol to reduce withdrawal symptoms and drug-seeking behavior. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol and its potential for adverse effects.

Synthesis Methods

The synthesis of [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol involves the reaction of 2-methoxypyridine-3-carboxaldehyde with (4-formyl-1,3-dioxolan-2-yl)methylamine in the presence of sodium triacetoxyborohydride. The resulting product is then reduced with sodium borohydride to yield [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol. The synthesis of [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has been optimized to achieve high yields and purity, making it a viable compound for research purposes.

properties

IUPAC Name

[4-[(2-methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-16(14(11-17)5-8-19-9-6-14)10-12-4-3-7-15-13(12)18-2/h3-4,7,17H,5-6,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZFZQXDFUGVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(N=CC=C1)OC)C2(CCOCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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